Methyl phenoxyacetate
Overview
Description
Synthesis Analysis
Synthesis of Methyl Phenoxyacetate Derivatives : The synthesis of compounds related to methyl phenoxyacetate, such as (E)-2-[(3-carboxylphenylimino)methylene]phenoxyacetic acid, involves techniques like FT-IR, UV–vis spectrum, fluorescence spectrum, elemental analysis, electrochemistry, and X-ray diffraction (Chen, Liu, & Han, 2013).
Phenoxy-cyanamidoacetates Synthesis : Alkylation reactions with CH3I and (CH3O)2SO2 leading to different linkage isomers in the synthesis of phenoxy-cyanamidoacetates, including methyl phenoxyacetate derivatives (Jäger & Köhler, 1990).
Molecular Structure Analysis
- Crystal Structure Analysis : The crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate provides insights into the molecular structure of related methyl phenoxyacetate compounds (Mao et al., 2015).
Chemical Reactions and Properties
Reactions with Hemoglobin : Methyl phenoxyacetate derivatives show an ability to affect the affinity of hemoglobin for oxygen, revealing insights into their biochemical interactions (Lalezari & Lalezari, 1989).
Catalytic Hydrodeoxygenation : Studies on the hydrodeoxygenation of methyl-substituted phenols, including methyl phenoxyacetate, highlight the complexities of these reactions and their dependence on molecular properties (Massoth et al., 2006).
Physical Properties Analysis
- Spectroscopic Investigations : Spectroscopic studies, such as those on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, provide detailed information on the physical properties of methyl phenoxyacetate derivatives (Koşar & Albayrak, 2011).
Chemical Properties Analysis
Mechanistical Study on Formation of Derivatives : Understanding the formation pathways and tautomers of derivatives of methyl phenoxyacetate is essential for comprehending its chemical properties (Wang et al., 2022).
Ester Enolate Claisen Rearrangement : The study of the Claisen rearrangement of derivatives provides insights into the stereochemistry and reaction pathways of methyl phenoxyacetate (Fujisawa, Tajima, & Sato, 1984).
Scientific Research Applications
Weed Growth Inhibition in Cereal Crops : 4-chloro-2-methyl phenoxyacetic acid has been shown to effectively inhibit weed growth in cereal crops by impacting the mineral content and plant growth. This finding suggests potential agricultural applications for weed control (Rhodes & Templeman, 1947).
Microbial Growth Substrate : Phenol and its derivatives, including methylated compounds, serve as effective heterotrophic substrates for microbial growth. Methylation is noted to improve the energetics of these processes (Müller & Babel, 1994).
Analytical Chemistry Applications : A study developed a rapid extraction-methylation procedure for gas chromatographic analysis of chlorinated phenoxyacetic acids in soil, demonstrating the use of these compounds in analytical methods (Chiang, Magee & James, 1991).
Supercritical Carbon Dioxide Modification : Research indicates that methylation of carboxylic acids in supercritical carbon dioxide modified with methanol, using a strong cation-exchanger as a catalyst, is suitable for analyzing phenoxyacetic acids in water. This highlights the role of these compounds in environmental analysis (Kawakura & Hirata, 1998).
Lipid Lowering and Antiplatelet Activities : Phenoxyacetic acid derivatives related to asarone have been shown to lower low-density lipoprotein cholesterol and triglyceride levels in mice. This suggests their potential therapeutic use in treating hyperlipidemia (Pérez‐Pastén et al., 2006).
Environmental Treatment Method : Membrane bioreactor technology has been used to reduce toxic phenoxyacetic and benzoic acid herbicides in wastewater, demonstrating an environmentally friendly and efficient treatment method (Ghoshdastidar & Tong, 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCKRPHEZOHHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062161 | |
Record name | Acetic acid, phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenoxyacetate | |
CAS RN |
2065-23-8 | |
Record name | Methyl 2-phenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl phenoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL PHENOXYACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-phenoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, phenoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl phenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL PHENOXYACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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